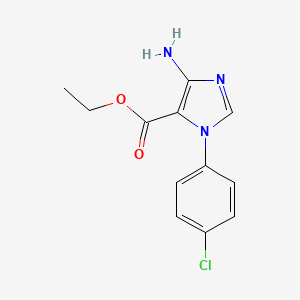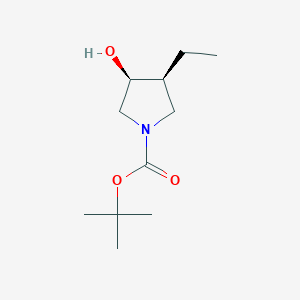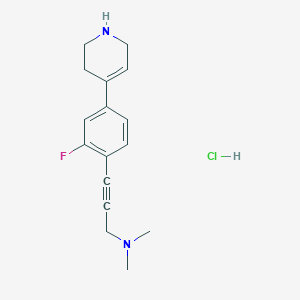
Ala-Ser-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-Ser-Lys is a tripeptide composed of three amino acids: alanine, serine, and lysine. Tripeptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ser-Lys involves the formation of peptide bonds between the amino acids alanine, serine, and lysine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. The steps include:
Protection of Functional Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) for amino groups and methyl or ethyl esters for carboxyl groups are used.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to form peptide bonds.
Deprotection: The protecting groups are removed under mild conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The process is automated and allows for efficient and high-yield production of peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Ser-Lys can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .
Applications De Recherche Scientifique
Ala-Ser-Lys has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a role in understanding protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ala-Ser-Lys involves interactions with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like peptide amidases, which catalyze the cleavage of peptide bonds. The catalytic mechanism typically involves nucleophilic attack by serine on the carbonyl group of the substrate, forming a tetrahedral intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Ser-Lys: Similar structure but with glycine instead of alanine.
Ala-Gly-Lys: Contains glycine instead of serine.
Ala-Ser-Val: Contains valine instead of lysine.
Uniqueness
Ala-Ser-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides a positively charged side chain, influencing its interactions with other molecules and its overall stability .
Propriétés
Formule moléculaire |
C12H24N4O5 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O5/c1-7(14)10(18)16-9(6-17)11(19)15-8(12(20)21)4-2-3-5-13/h7-9,17H,2-6,13-14H2,1H3,(H,15,19)(H,16,18)(H,20,21)/t7-,8-,9-/m0/s1 |
Clé InChI |
MMLHRUJLOUSRJX-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)






![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)


